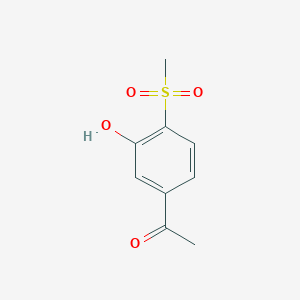
1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one” is a chemical compound with the molecular formula C9H10O4S . It has a molecular weight of 214.24 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It’s known that it has a molecular weight of 214.24 .Aplicaciones Científicas De Investigación
Methane and Its Role in Environmental and Industrial Applications
1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one, while not directly mentioned, may be related to compounds and processes involving methane, given its methanesulfonyl component. Methane (CH4), a crucial component in environmental and industrial contexts, has been the focus of various research studies aiming to understand and utilize its properties and reactions.
Environmental Significance of Methane
- Methane is a potent greenhouse gas with significant implications for global warming, making its study crucial for understanding and mitigating climate impacts. The anaerobic oxidation of methane with sulfate is a significant sink for methane in marine environments. This process involves a consortium of methanotrophic archaea and sulfate-reducing bacteria. Lipid biomarker signatures have been established for chemotaxonomic identification of these communities, highlighting the complex interactions and importance of methane in marine ecosystems (Niemann & Elvert, 2008).
- Moreover, methane is recognized for its various biological functions in animals, including anti-inflammatory, antioxidant, and anti-apoptosis properties. It's considered a potential gaseous signaling molecule in plants, playing a role in enhancing plant tolerance against abiotic stresses, promoting root development, and interacting with other signaling molecules (Li, Wei & Shen, 2019).
Industrial and Biotechnological Applications
- Methane serves as a crucial substance in energy recovery systems and has been used in heating and transport. Methanotrophs, bacteria capable of using methane as their sole carbon source, present a myriad of biotechnological applications. They can generate valuable products like single-cell protein, biopolymers, soluble metabolites, lipids, and enzymes, demonstrating methane's potential as a resource in industrial biotechnology (Strong, Xie & Clarke, 2015).
- Poly-3-hydroxybutyrate, a biopolymer produced by methanotrophic bacteria, is an example of methane's utilization in producing environmentally friendly materials. This biopolymer is biodegradable, producing non-toxic waste during degradation, and serves as an alternative to petrochemical polymers, finding applications in industry, medicine, and pharmacy (Kubaczyński, Pytlak & Stępniewska, 2019).
Chemical Processing and Catalysis
- The field of C1 chemistry explores many routes to industrial chemicals based on synthesis gas, methane, and carbon dioxide. Challenges exist in direct methane conversions due to low yields and selectivity of products. However, research continues to overcome these barriers by finding efficient catalysts and selective catalyst-surface reactions, demonstrating the potential of methane in chemical synthesis (Indarto, Choi, Lee & Song, 2008).
Propiedades
IUPAC Name |
1-(3-hydroxy-4-methylsulfonylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-6(10)7-3-4-9(8(11)5-7)14(2,12)13/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRQTGVLIJZYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B6144202.png)

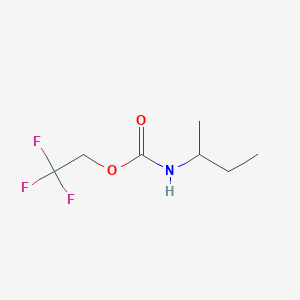
![N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6144225.png)
![3-methyl-1-(2-methylpropyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6144238.png)
![2-(piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione, oxalic acid](/img/structure/B6144243.png)

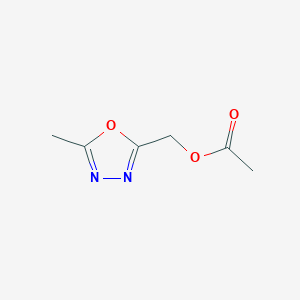
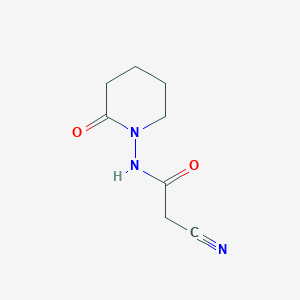
![(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6144268.png)
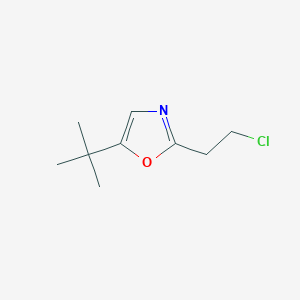
![tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate](/img/structure/B6144298.png)
